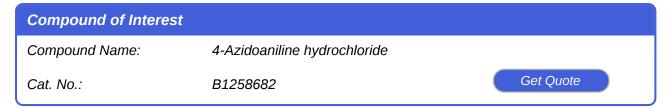


A Technical Guide to 4-Azidoaniline Hydrochloride (CAS 91159-79-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline hydrochloride, identified by CAS number 91159-79-4, is a versatile organic compound featuring both a primary amine (-NH₂) and an azide (-N₃) functional group attached to a benzene ring.[1] This dual functionality makes it a valuable reagent in various scientific fields. Its synonyms include 4-Aminophenyl azide hydrochloride.[2] The azide group serves as a photo-reactive moiety and a key component in click chemistry reactions, while the amine group allows for further chemical modifications. This guide provides a comprehensive overview of its properties, applications, safety protocols, and experimental concepts relevant to its use in research and development.

Physicochemical Properties

The fundamental properties of **4-Azidoaniline hydrochloride** are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.



Property	Value	Citations
CAS Number	91159-79-4	[2][3][4]
Molecular Formula	N3C6H4NH2 · HCl (or C6H7ClN4)	[3][4][5]
Molecular Weight	170.60 g/mol	[2][3][5][6][7]
Appearance	Tan crystalline flakes / Light yellow crystalline solid	[6][8]
Melting Point	165 °C (decomposes)	[3][8][9][10][11]
Solubility	Immiscible in water; Soluble in methanol	[6][8][10]
Infrared (IR) Spectrum	Characteristic azide (N $_3$) peak at ~2110 cm $^{-1}$	[9]
SMILES String	CI.Nc1ccc(cc1)N=[N+]=[N-]	
InChI Key	SDYAJRBHPPWHSF- UHFFFAOYSA-N	

Safety and Handling

4-Azidoaniline hydrochloride is a hazardous substance and requires strict safety protocols. It is classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[6][7] It also causes serious eye and skin irritation and may cause respiratory irritation.[6][7]



Hazard Information	Details	Citations
GHS Pictograms	Flammable, Toxic, Health Hazard	[7][10]
Hazard Statements	H228: Flammable solidH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation	[7]
Precautionary Statements	P210: Keep away from heat/sparks/open flames.P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P311: Call a POISON CENTER or doctor.	[8]
Storage Class	4.1B - Flammable solid hazardous materials	

Recommended Handling Procedures:

• Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, using a spark-free ventilation system for large-scale use.[6]



- Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, protective gloves (nitrile or other resistant material), and a lab coat.[6] A particulate dust filter respirator is required.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and metals.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Applications and Experimental Workflows

4-Azidoaniline hydrochloride is primarily used as a linker and a photo-reactive crosslinking agent. Its applications span materials science, biochemistry, and drug discovery.

Surface Modification via Photo-Reactive Grafting

The aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with adjacent C-H, N-H, or O-H bonds on a polymer backbone or material surface. This process is used to immobilize biomolecules. For example, it has been used to synthesize photo-reactive heparin and to create protein micro-arrays for cell-adhesion assays.[11]

Conceptual Protocol: Immobilization of a Biomolecule onto a Surface

- Surface Preparation: A substrate surface (e.g., polymer film, glass slide) is first treated to introduce suitable functional groups, if necessary.
- Coupling Reaction: 4-Azidoaniline hydrochloride is covalently attached to the prepared surface or to a polymer backbone. The amino group of the azidoaniline is typically used for this initial coupling step.
- Biomolecule Application: A solution containing the biomolecule of interest (e.g., protein, polysaccharide) is applied to the azide-functionalized surface.
- Photo-activation: The surface is exposed to UV radiation (typically ~254-365 nm), which converts the azide group into the reactive nitrene.



- Covalent Immobilization: The nitrene intermediate reacts with the nearby biomolecule, forming a stable covalent bond and permanently grafting it to the surface.
- Washing: The surface is thoroughly washed to remove any non-covalently bound biomolecules.



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Caption: A conceptual workflow for immobilizing biomolecules using 4-azidoaniline.

Synthesis via Click Chemistry

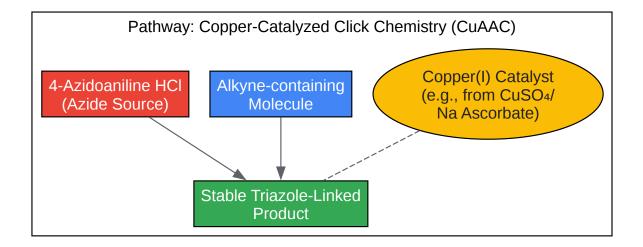
The azide group is a key participant in one of the most reliable "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, efficiently linking an azide-containing molecule with an alkyne-containing molecule.[9] This method is widely used in drug discovery, proteomics, and materials science to synthesize complex molecules like peptidotriazoles.[11]

Conceptual Protocol: Synthesis of a Triazole-Linked Conjugate

- Reactant Preparation: Dissolve 4-Azidoaniline hydrochloride (or a derivative) and an alkyne-functionalized molecule in a suitable solvent.
- Catalyst Introduction: Add a source of Copper(I) to the reaction mixture. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
- Reaction: Stir the mixture at room temperature. The reaction is typically rapid and highyielding.



- Monitoring: Track the reaction progress using an appropriate analytical technique, such as
 Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Purification: Once the reaction is complete, quench the reaction and purify the resulting triazole product using standard methods like column chromatography or crystallization.



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Caption: Reaction scheme for creating triazoles via CuAAC click chemistry.

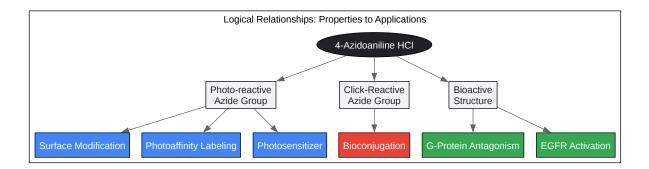
Applications in Biological Research

Beyond synthesis, **4-Azidoaniline hydrochloride** has been noted for specific biological activities and applications.

- G-Protein Antagonism: It has been described as a guanine nucleotide-binding protein (G
 protein) antagonist, making it a tool for studying G protein-mediated signal transduction.[1][3]
- Drug Discovery: The compound has been investigated for potential leukemia treatment, where it may act by inhibiting protein synthesis.[1][3] It has also been shown to activate epidermal growth factor receptors.[1][3]



- Photoaffinity Labeling: Its photo-reactive nature is utilized in photoaffinity labeling to identify and characterize ligand-binding sites on receptors, such as the calcitonin gene-related peptide receptor.[12]
- Photosensitizer: Its optical properties allow it to be used as a photosensitizer, a compound that can be activated by light to induce a chemical change, potentially for treating cancerous lesions.[1][3]



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Caption: Key properties of 4-azidoaniline HCl and their related research applications.

Purification Protocol

For applications requiring high purity, a specific purification method has been documented. The compound can be purified by dissolving it in ethyl acetate (EtOAc) and bubbling dry hydrogen chloride (HCl) gas through the solution. The resulting precipitate is then collected and washed with cold, dry diethyl ether (Et₂O).[9]

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